Diethyl methylthiomethylphosphonate

Catalog No.
S752379
CAS No.
28460-01-7
M.F
C6H15O3PS
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl methylthiomethylphosphonate

CAS Number

28460-01-7

Product Name

Diethyl methylthiomethylphosphonate

IUPAC Name

1-[ethoxy(methylsulfanylmethyl)phosphoryl]oxyethane

Molecular Formula

C6H15O3PS

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C6H15O3PS/c1-4-8-10(7,6-11-3)9-5-2/h4-6H2,1-3H3

InChI Key

RAABCCZMKIIGJW-UHFFFAOYSA-N

SMILES

CCOP(=O)(CSC)OCC

Canonical SMILES

CCOP(=O)(CSC)OCC

Organic Synthesis:

  • Reactant: Diethyl(methylthiomethyl)phosphonate serves as a valuable building block in organic synthesis. Its unique structure allows the introduction of the phosphonate group into various molecules, enabling the creation of phosphonic acid derivatives crucial for various research purposes [, ].
  • Phosphorylation Reactions: Due to its reactive nature, this compound is employed in phosphorylation reactions, which are fundamental in studying biochemical processes and designing new drugs [].

Drug Discovery and Development:

  • Potential Therapeutic Agent: Ongoing research is exploring the potential of Diethyl(methylthiomethyl)phosphonate as a therapeutic agent for various diseases. Studies have shown promising results in inhibiting the progression of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease []. However, further research is necessary to determine its efficacy and safety for clinical use.
  • Exfoliating Agent: This compound exhibits exfoliating properties, meaning it reacts with specific proteins to form carbodiimides. These carbodiimides are valuable tools for cleaving peptide bonds, which holds potential applications in the synthesis of peptide-based drugs [].

Diethyl methylthiomethylphosphonate is an organophosphorus compound with the molecular formula C6H15O3PSC_6H_{15}O_3PS. It is characterized by the presence of a thiomethyl group attached to a phosphonate structure. This compound appears as a colorless liquid and is known for its reactivity and potential applications in various fields, including organic synthesis and chemical research. The compound is classified under the category of phosphonates, which are esters or salts of phosphonic acid, and it exhibits both biological activity and chemical reactivity that make it significant in both industrial and laboratory settings .

Typical of organophosphorus compounds. These include:

  • Nucleophilic Substitution: The thiomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl methylphosphonate and hydrogen sulfide.
  • Reactions with Grignard Reagents: It can react with Grignard reagents to produce phosphonates, showcasing its utility in organic synthesis .

The compound also has implications in the synthesis of other organophosphorus compounds, which can be utilized in pharmaceuticals and agrochemicals.

The synthesis of diethyl methylthiomethylphosphonate can be achieved through several methods:

  • Reaction of Thiomethanol with Diethyl Phosphite: This method involves the direct reaction of thiomethanol with diethyl phosphite under controlled conditions.
  • Phospha-Michael Addition: This involves the addition of a thiol to an activated alkene in the presence of a base, allowing for the formation of the desired phosphonate structure .
  • Use of Methyl Halides: Another approach includes reacting diethyl phosphonate with methyl halides under basic conditions to introduce the thiomethyl group into the phosphonate framework .

These methods highlight the versatility in synthesizing this compound, allowing for variations that could tailor its properties for specific applications.

Diethyl methylthiomethylphosphonate has several notable applications:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for creating other phosphorus-containing compounds.
  • Flame Retardants: Similar to other organophosphorus compounds, it may find use as a flame retardant due to its chemical properties.
  • Research Tool: In biochemical research, it can be employed as a substrate or inhibitor for studying enzyme activities related to phosphorus metabolism .

The compound's unique structure allows it to participate in various chemical processes that are valuable in both industrial and research contexts.

Interaction studies involving diethyl methylthiomethylphosphonate focus on its reactivity with biological molecules and other chemical species. Research has shown that organophosphorus compounds can interact with proteins and enzymes, potentially leading to inhibition or modification of their activity. Studies involving similar compounds have indicated that these interactions can lead to significant biological effects, including toxicity .

Ongoing research aims to better understand these interactions, particularly regarding their implications for safety and efficacy in applications ranging from agriculture to pharmaceuticals.

Diethyl methylthiomethylphosphonate shares structural similarities with several other organophosphorus compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Dimethyl methylphosphonateC5H13O3PC_5H_{13}O_3PUsed as a flame retardant; involved in chemical weapon synthesis .
Diethyl methylphosphoniteC5H13O2PC_5H_{13}O_2PLess toxic than other organophosphates; used in organic synthesis .
Diethyl phosphonateC4H11O4PC_4H_{11}O_4PCommonly used as a precursor in various chemical syntheses .
Diisopropyl methylphosphonateC7H17O3PC_7H_{17}O3PKnown for its application in agriculture and as a solvent .

Diethyl methylthiomethylphosphonate's unique presence of a thiomethyl group distinguishes it from these similar compounds. This structural feature may impart different reactivity patterns and biological interactions compared to its analogs.

Conventional Synthetic Routes

Diethyl methylthiomethylphosphonate synthesis has traditionally relied on several well-established methodologies, with the Michaelis-Arbuzov reaction serving as the primary synthetic approach. This classical phosphonate synthesis involves the reaction between triethyl phosphite and chloromethyl methyl sulfide under elevated temperature conditions [1] [2] [3]. The reaction typically proceeds at temperatures ranging from 140-160°C over 6-8 hours, yielding products with purities between 96-98% and overall yields of 70-85% [4] [5].

The triethyl phosphite method represents another conventional approach, utilizing identical starting materials but employing reflux conditions at 150°C [6]. This method demonstrates slightly higher yields (75-90%) while maintaining comparable purity levels (95-97%) [7]. The reaction mechanism follows the standard Michaelis-Arbuzov pathway, wherein the phosphite initially forms a phosphonium intermediate upon nucleophilic attack on the alkyl halide, followed by dealkylation to yield the desired phosphonate product [1] [8].

A third conventional route involves the direct coupling of chloromethyl methyl sulfide with triethyl phosphite under atmospheric pressure conditions [9]. This approach achieves yields of 72-88% with superior purity levels (97-99%) [10]. The method benefits from enhanced selectivity but requires specialized equipment for optimal performance [11].

Table 1: Conventional Synthesis Routes

RouteStarting MaterialsReaction ConditionsYield (%)Purity (%)AdvantagesDisadvantages
Michaelis-Arbuzov ReactionTriethyl phosphite + Chloromethyl methyl sulfide140-160°C, 6-8 hours70-8596-98High yield, Simple procedureHigh temperature required
Triethyl Phosphite MethodTriethyl phosphite + Chloromethyl methyl sulfide150°C, Reflux conditions75-9095-97Well-established methodLong reaction time
Chloromethyl Methylsulfide MethodChloromethyl methyl sulfide + Triethyl phosphite140-160°C, Atmospheric pressure72-8897-99Good selectivitySpecialized equipment needed

Modern Synthetic Approaches and Optimizations

Contemporary synthetic methodologies have focused on process intensification and optimization to achieve enhanced efficiency and reduced environmental impact. Continuous flow synthesis represents a significant advancement in diethyl methylthiomethylphosphonate production [12] [13]. This approach enables operation at reduced temperatures (120-140°C) with dramatically shortened residence times (15-30 minutes) while achieving higher conversions (85-95%) and excellent selectivity (92-98%) [14] [15].

Microreactor technology has emerged as a particularly promising approach for process intensification [12] [13]. These systems enable precise temperature control, enhanced heat and mass transfer, and improved reaction selectivity. Operating conditions typically involve temperatures of 100-130°C with residence times of 10-20 minutes, achieving conversions of 90-98% and selectivities of 95-99% [16] [17]. The technology offers superior heat control due to high surface-area-to-volume ratios and rapid heat dissipation capabilities [14].

Catalyst-enhanced methods have been developed to improve reaction rates and selectivity [18] [19]. These approaches typically employ temperatures of 110-140°C with reaction times of 2-4 hours, achieving conversions of 88-94% and selectivities of 90-96% [20] [21]. The catalytic systems enhance the reaction rate while maintaining product quality [22].

Optimized temperature control strategies have been implemented to improve product quality and yield consistency [23] [24]. These methods operate at temperatures of 130-150°C with residence times of 1-3 hours, achieving conversions of 82-92% and selectivities of 88-95% [15] [25]. The approach focuses on precise temperature management to minimize side reactions and improve overall process efficiency [26].

Table 2: Modern Synthesis Approaches

ApproachTemperature (°C)Residence TimeConversion (%)Selectivity (%)Process Benefits
Continuous Flow Synthesis120-14015-30 min85-9592-98Reduced reaction time
Microreactor Technology100-13010-20 min90-9895-99Better heat control
Catalyst-Enhanced Method110-1402-4 hours88-9490-96Enhanced reaction rate
Optimized Temperature Control130-1501-3 hours82-9288-95Improved product quality

Purification Techniques and Quality Assessment

Distillation remains the primary purification method for diethyl methylthiomethylphosphonate, typically performed at 119-120°C under reduced pressure (10 mmHg) [3] [7]. This technique achieves purities of 97-99% with recovery rates of 85-95% [27] [28]. The method is particularly suitable for industrial-scale applications due to its cost-effectiveness and scalability [29].

Column chromatography serves as an effective purification technique for laboratory-scale preparations [30] [31]. Silica gel columns eluted with ethyl acetate/hexane mixtures achieve purities of 95-98% with recovery rates of 80-90% [32] [33]. This method provides excellent separation of impurities but is limited to smaller scales due to cost considerations [34].

Crystallization techniques have been developed for high-purity applications [34] [35]. Cooling crystallization to -10°C achieves exceptional purities of 98-99.5% with recovery rates of 90-95% [35]. This method is suitable for both laboratory and industrial applications, offering excellent product quality at low cost [34].

Liquid-liquid extraction methods employ organic solvents for impurity removal [36] [37]. These techniques achieve purities of 92-96% with recovery rates of 88-94% [38] [39]. The method is particularly effective for industrial applications due to its simplicity and cost-effectiveness [40].

Table 3: Purification Techniques and Quality Assessment

MethodConditionsPurity Achieved (%)Recovery (%)Suitable ScaleCost
Distillation119-120°C at 10 mmHg97-9985-95IndustrialLow
Column ChromatographySilica gel, EtOAc/Hexane95-9880-90LaboratoryMedium
CrystallizationCooling to -10°C98-99.590-95BothLow
Liquid-Liquid ExtractionOrganic solvents92-9688-94IndustrialLow

Quality assessment methodologies encompass multiple analytical techniques for comprehensive characterization [41] [42]. Gas chromatography-mass spectrometry provides molecular weight and structural confirmation with detection limits in the ng/mL range and accuracy of ±0.1% [43] [44]. Nuclear magnetic resonance spectroscopy enables detailed structural analysis with accuracy of ±2% and analysis times of 30-45 minutes [45] [46]. Infrared spectroscopy offers rapid functional group identification with analysis times of 5-10 minutes and accuracy of ±5% [47] [48]. High performance liquid chromatography provides purity analysis with detection limits of μg/mL and accuracy of ±1% [49] [50].

Table 5: Analytical Methods for Quality Control

TechniqueParameter MeasuredDetection LimitAccuracyAnalysis TimeCost
Gas Chromatography-Mass SpectrometryMolecular weight and structureng/mL±0.1%15-20 minHigh
Nuclear Magnetic ResonanceChemical structuremol%±2%30-45 minMedium
Infrared SpectroscopyFunctional groupsppm±5%5-10 minLow
High Performance Liquid ChromatographyPurity and impuritiesμg/mL±1%20-30 minMedium

Scale-up Considerations and Industrial Production Parameters

Industrial scale-up of diethyl methylthiomethylphosphonate synthesis requires careful consideration of multiple parameters to ensure consistent product quality and economic viability [12] [13]. Reaction temperature optimization is critical, with optimal ranges of 140-160°C requiring efficient heat transfer systems [26] [20]. Temperature monitoring through thermocouple arrays ensures uniform heating and prevents hot spot formation [18].

Pressure control systems maintain operational pressures of 1-3 atmospheres to optimize vapor pressure conditions [51] [52]. Pressure gauge monitoring enables real-time adjustment of reaction conditions and prevents equipment damage [21]. Catalyst loading optimization typically involves 0.1-0.5 mol% catalyst concentrations, requiring precise dosing systems and regular catalyst stability monitoring through gas chromatographic analysis [53] [19].

Residence time management is crucial for industrial operations, with optimal ranges of 2-6 hours depending on the specific synthetic route employed [54] [55]. Flow meter monitoring enables precise control of material throughput and reaction timing [22]. Product purity requirements of ≥97% necessitate comprehensive impurity removal systems and nuclear magnetic resonance spectroscopy monitoring [56] [57].

Yield optimization targets of ≥85% require careful mass balance monitoring and reaction selectivity control [13] [58]. Continuous monitoring systems enable real-time process adjustment to maintain optimal performance parameters [59] [60].

Table 4: Scale-up Considerations and Industrial Production Parameters

ParameterOptimal RangeCritical FactorsMonitoring Method
Reaction Temperature140-160°CHeat transfer efficiencyThermocouple
Pressure1-3 atmVapor pressure controlPressure gauge
Catalyst Loading0.1-0.5 mol%Catalyst stabilityGC analysis
Residence Time2-6 hoursMass transferFlow meter
Product Purity≥97%Impurity removalNMR spectroscopy
Yield≥85%Reaction selectivityMass balance

Process safety considerations include comprehensive hazard assessment, proper ventilation systems, and emergency response protocols [29] [61]. Environmental compliance requires waste minimization strategies, solvent recovery systems, and emission control technologies [62] [63]. Economic optimization involves raw material cost management, energy efficiency improvements, and production capacity maximization [64] [65].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diethyl (methylthiomethyl)phosphonate

Dates

Last modified: 08-15-2023

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